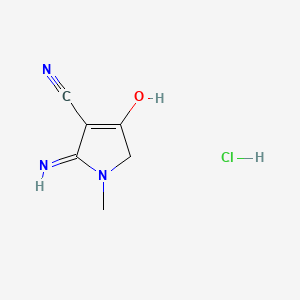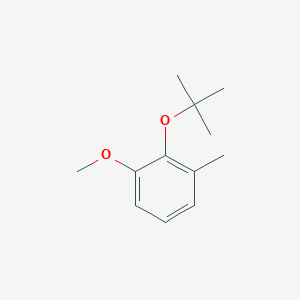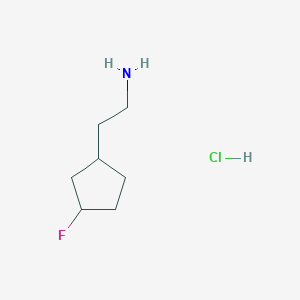![molecular formula C15H19NO4S B15337607 3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B15337607.png)
3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid is a chemical compound with a multifaceted profile Its unique structure features an azepane ring attached to a sulfonyl group and a phenyl ring, which is further linked to an acrylic acid moiety
Synthetic Routes and Reaction Conditions:
The synthesis of this compound generally involves the following steps:
Formation of the Sulfonyl Phenyl Intermediate: This intermediate can be synthesized by reacting sulfonyl chloride with a phenyl compound under suitable conditions.
Azepane Introduction: The intermediate is then reacted with azepane, usually in the presence of a base to form the azepane-1-sulfonyl-phenyl intermediate.
Acrylic Acid Incorporation:
Industrial Production Methods:
The industrial production of this compound might follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized conditions to enhance yield and purity. Catalysts and solvents used are chosen to maximize efficiency and minimize waste, in line with green chemistry principles.
Types of Reactions:
Oxidation: It can be oxidized under specific conditions to yield various oxidized derivatives.
Reduction: Reduction can be performed to modify the double bond or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can alter different parts of the molecule.
Common Reagents and Conditions Used:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitriles, amines under respective conditions.
Major Products Formed:
Oxidation might lead to the formation of carboxylated derivatives, reduction could yield saturated analogs, and substitutions might replace sulfonyl or azepane groups with various functional groups.
Scientific Research Applications
3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Explored for its potential interactions with biomolecules, including proteins and enzymes.
Medicine: Investigated for potential therapeutic properties, particularly in targeting certain biochemical pathways.
Industry: Utilized in the manufacture of polymers and other materials with unique physical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonyl group is crucial for binding interactions, while the azepane and acrylic acid moieties modulate the compound's overall activity and selectivity.
Molecular Targets and Pathways Involved:
Enzymes: The compound can inhibit or activate enzymes, altering metabolic pathways.
Receptors: It may bind to receptors, modulating cellular signaling processes.
Comparison with Similar Compounds
3-[4-(Azepane-1-sulfonyl)-phenyl]-propionic acid
3-[4-(Piperidin-1-sulfonyl)-phenyl]-acrylic acid
3-[4-(Morpholin-1-sulfonyl)-phenyl]-acrylic acid
Properties
Molecular Formula |
C15H19NO4S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H19NO4S/c17-15(18)10-7-13-5-8-14(9-6-13)21(19,20)16-11-3-1-2-4-12-16/h5-10H,1-4,11-12H2,(H,17,18) |
InChI Key |
XEQJUWCZVBXEOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-[2-[2-(ethenylsulfonylamino)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15337524.png)
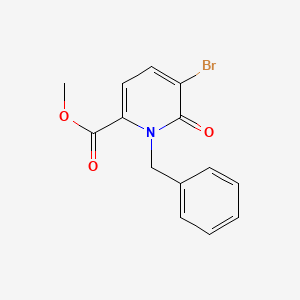
![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]sulfinyl]aniline](/img/structure/B15337536.png)
![3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole](/img/structure/B15337549.png)
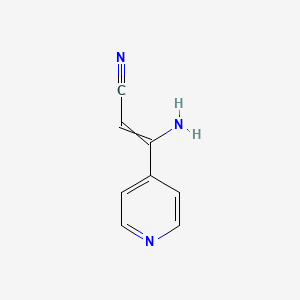
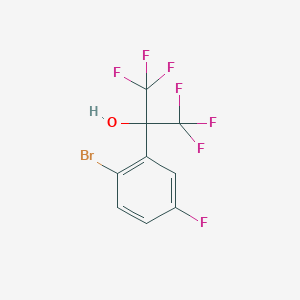

![6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride](/img/structure/B15337573.png)
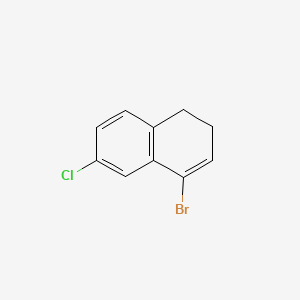
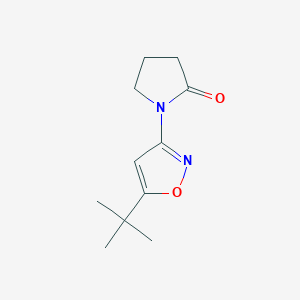
![9-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B15337591.png)
